![molecular formula C16H15ClO3 B1452723 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-76-9](/img/structure/B1452723.png)
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride
Overview
Description
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C16H15ClO3 and a molecular weight of 290.75 . It is also known by the IUPAC name 3-methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride .
Molecular Structure Analysis
The InChI code for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride is 1S/C16H15ClO3/c1-11-4-3-5-12(8-11)10-20-14-7-6-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride include a molecular weight of 290.75 . It has a storage temperature of 28°C .Scientific Research Applications
Synthesis of Diarylmethanes
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride: is utilized in the synthesis of diarylmethanes. This process involves organozinc-mediated, palladium-catalyzed cross-coupling reactions between benzyl and aryl halides . Diarylmethanes are important intermediates in organic synthesis and are used in the production of pharmaceuticals, agrochemicals, and polymers.
Alkylation Reactions
The compound serves as an alkylating agent, particularly in the alkylation of 8-benzyloxy-2(1H)-quinolinone in the presence of DMF and NaH . Alkylation reactions are crucial in the modification of molecules, which can alter their chemical properties and biological activities.
Proteomics Research
In proteomics research, 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride is used as a reagent for the modification of proteins and peptides . Such modifications can help in understanding protein functions, interactions, and in the development of therapeutic agents.
Synthesis of Heterocyclic Compounds
This chemical is a radical precursor in visible-light photocatalysis, which is a method used to synthesize various heterocyclic compounds . Heterocyclic compounds are a core structure in many pharmaceuticals and are essential in medicinal chemistry.
Preparation of Acylphosphine Ligands
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride: can be used to synthesize acylphosphine ligands . These ligands are then employed in rhodium-catalyzed hydrosilylation of alkenes, a reaction important in the synthesis of silicon-based organic compounds.
Material Science Applications
The compound’s properties make it suitable for use in material science, particularly in the development of new materials with specific optical or electronic properties . Its ability to participate in various chemical reactions allows for the creation of materials with tailored functionalities.
properties
IUPAC Name |
3-methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11-3-5-12(6-4-11)10-20-14-8-7-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKDUQFRHCZZJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212003 | |
Record name | 3-Methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701212003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride | |
CAS RN |
1160250-76-9 | |
Record name | 3-Methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701212003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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